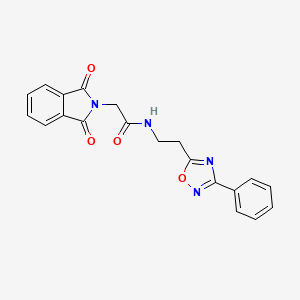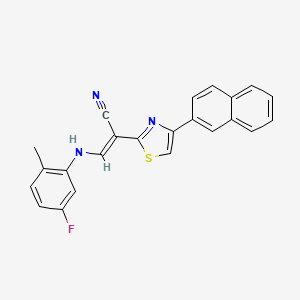![molecular formula C17H18ClN5O3 B2517492 6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893956-53-1](/img/structure/B2517492.png)
6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H18ClN5O3 and its molecular weight is 375.81. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Research has demonstrated methods for synthesizing disubstituted 1-benzylimidazoles, serving as precursors to purine analogs. These compounds are synthesized through reactions involving benzylisonitrile and diaminomaleonitrile or ethyl formimidate and benzylamine, leading to various imidazoles and purines (Alves, Proença, & Booth, 1994). This approach highlights the potential for creating diverse molecular architectures, including those related to the specified chemical compound.
Inhibitors of Biological Targets
Another study discovered a new class of inhibitors for lck kinase, an enzyme involved in T-cell activation and immune response, showcasing the therapeutic potential of imidazo and isoquinolin derivatives (Snow et al., 2002). These findings suggest that related chemical structures, such as the one mentioned, could have significant implications in drug design and development.
Host for Anions
Research on imidazole-based bisphenol and its salts with various acids demonstrates the utility of these compounds in creating structured networks through electrostatic and weak interactions (Nath & Baruah, 2012). This work may inform the development of new materials or chemical sensors based on similar chemical frameworks.
Hepatoprotective Activity
A novel synthesis method for imidazo[1,2-c]pyrimido[5,4-e]pyrimidine, tetraazaacenaphthene, and tetraazaphenalene derivatives from cyclic ketene aminals highlights potential therapeutic applications, including hepatoprotective activity (Ram, Goel, Sarkhel, & Maulik, 2002). This suggests that compounds with similar structures could be explored for their pharmacological benefits.
Antimicrobial Activities
A study on the synthesis of new imidazothiazole and glycocyamidine derivatives, including their antimicrobial activities, underscores the importance of these compounds in developing new antibacterial agents (Magd El-Din et al., 2007). This area of research is critical for addressing the ongoing challenge of antibiotic resistance.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-20-14-13(15(25)23(17(20)26)7-2-10-24)22-9-8-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6,24H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHISGHBLUIMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)



![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)
![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)
